

Application Notes: Tracking cAMP-Binding Proteins Using Fluorescently Labeled 2-AHA-cAMP

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Compound of Interest

Compound Name: 2-AHA-cAMP

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Audience: Researchers, scientists, and drug development professionals.

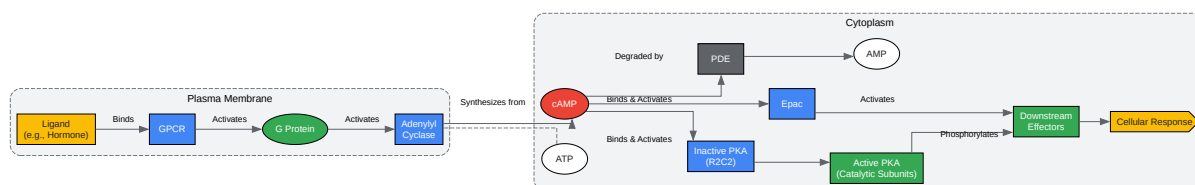
Abstract: Cyclic adenosine monophosphate (cAMP) is a critical second messenger that mediates a multitude of cellular responses by binding to specific effector proteins, such as Protein Kinase A (PKA) and Exchange Protein directly activated by cAMP (Epac).^{[1][2]} Understanding the spatiotemporal dynamics of these cAMP-binding proteins (cAMP-BPs) is crucial for dissecting signaling pathways and for drug discovery. This document provides detailed protocols for the use of 2-(6-Aminohexyl)amino-adenosine-3',5'-cyclic monophosphate (**2-AHA-cAMP**), a functionalized cAMP analog, for the visualization and identification of cAMP-BPs.^{[3][4]}

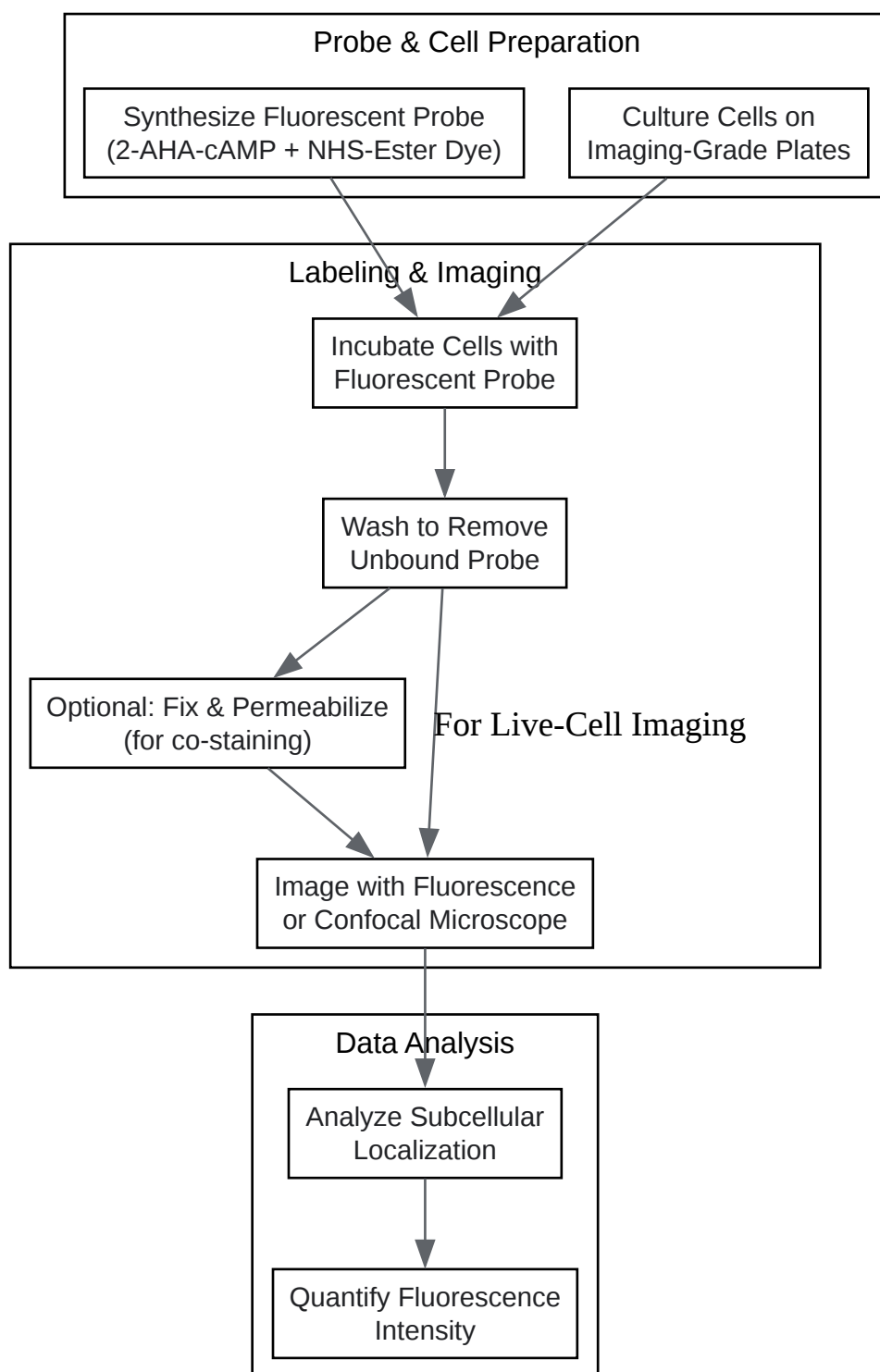
2-AHA-cAMP contains a hexylamino linker at the C2 position, which allows for covalent attachment of reporter molecules, such as fluorophores, without significantly compromising its ability to bind to target proteins.^[4] This allows for two primary applications: the in situ visualization of cAMP-BP distribution in cells via fluorescence microscopy and the identification of the cAMP interactome through affinity purification coupled with mass spectrometry (AP-MS).

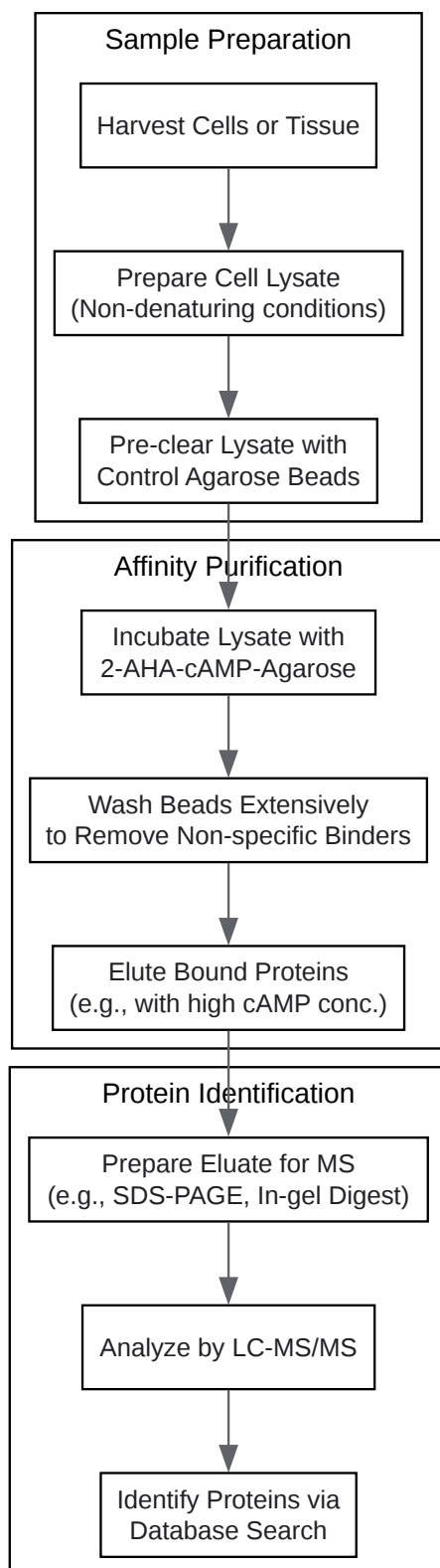
Important Clarification: **2-AHA-cAMP** is a cyclic nucleotide analog used to probe for cAMP-binding proteins. It should not be confused with Azidohomoalanine (AHA), which is a methionine amino acid analog used for metabolic labeling and tracking of de novo protein synthesis via click chemistry.^{[5][6]}

The cAMP Signaling Pathway

The canonical cAMP signaling pathway begins with the activation of a G protein-coupled receptor (GPCR), which in turn activates adenylyl cyclase to synthesize cAMP from ATP.[1] cAMP then diffuses through the cytoplasm and binds to its primary effectors, PKA and Epac, initiating downstream phosphorylation cascades and cellular responses.[2][7] The signal is terminated by phosphodiesterases (PDEs) that hydrolyze cAMP to AMP.







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References

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